



# How to minimize motion artifacts in Gadopiclenol-enhanced MRI

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Compound of Interest		
Compound Name:	Gadopiclenol	
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## Technical Support Center: Gadopiclenol-Enhanced MRI

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in **Gadopiclenol**-enhanced MRI experiments.

### Frequently Asked Questions (FAQs)

Q1: What is **Gadopiclenol** and what are its approved indications?

**Gadopiclenol** is a macrocyclic, gadolinium-based contrast agent (GBCA) used in magnetic resonance imaging (MRI).[1][2][3] It is designed to enhance the visualization of lesions with abnormal vascularity.[4] Approved indications for **Gadopiclenol** include its use in MRI of the central nervous system (brain, spine, and associated tissues) and in body imaging (head and neck, thorax, abdomen, pelvis, and musculoskeletal system).[4][5]

Q2: What is the recommended dosage for **Gadopiclenol**?

The recommended dose of **Gadopiclenol** for both adult and pediatric patients (2 years of age and older) is 0.1 mL/kg body weight, which is equivalent to 0.05 mmol/kg.[6] This is a lower gadolinium dose compared to other GBCAs due to **Gadopiclenol**'s high relaxivity.[1][6][7]

Q3: What are motion artifacts and how do they affect MRI images?



Motion artifacts are image distortions caused by patient or organ movement during image acquisition.[8] These artifacts can manifest as blurring, ghosting, signal loss, or the appearance of undesired signals in the image.[8] They primarily affect the image in the phase-encoding direction and can significantly degrade image quality and diagnostic accuracy.[8]

Q4: Are there specific concerns about motion artifacts with **Gadopiclenol**-enhanced MRI?

While not unique to **Gadopiclenol**, motion during the dynamic phases of contrast enhancement can be particularly detrimental. The high relaxivity of **Gadopiclenol** allows for detailed visualization, but this benefit can be compromised by motion, potentially obscuring the fine details of lesion enhancement.[4]

#### **Troubleshooting Guide: Minimizing Motion Artifacts**

This guide provides a systematic approach to identifying and mitigating motion artifacts in your **Gadopiclenol**-enhanced MRI experiments.

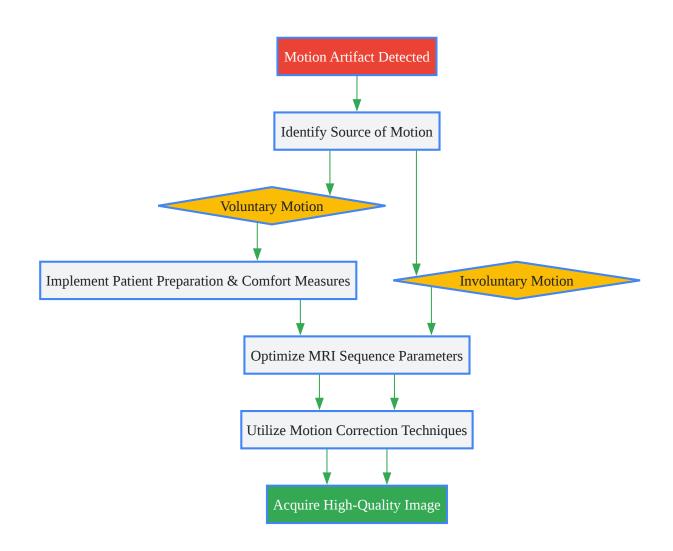
#### **Step 1: Identify the Source of Motion**

The first step in addressing motion artifacts is to determine their cause. Motion can be broadly categorized as:

- Voluntary Motion: Intentional or unintentional movements by the subject, such as shifting position, coughing, or swallowing.[9]
- Involuntary Physiologic Motion: Uncontrollable bodily movements like breathing, cardiac pulsation, and peristalsis.[10][11]

#### **Logical Flow for Troubleshooting Motion Artifacts**





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Caption: Troubleshooting workflow for motion artifacts.

#### **Step 2: Implement Pre-Scan Strategies**

Patient/Subject Preparation and Comfort:

A comfortable and well-informed subject is less likely to move.[12][13]



- Clear Communication: Before the scan, explain the importance of remaining still during the imaging process.[8][12] Providing an educational pamphlet has been shown to significantly reduce the number of repeated sequences due to motion.[9]
- Comfort Measures: Use supportive pads, cushions, and blankets to make the subject as comfortable as possible.[12][14] Advanced viscoelastic pads can significantly decrease patient movement by reducing pressure points.[15]
- Anxiety Reduction: For subjects prone to anxiety, techniques like guided imagery, listening to
  calming music, and practicing controlled breathing can be effective.[13][14] In some cases,
  sedation or general anesthesia may be necessary, particularly for uncooperative or anxious
  subjects.[8][12]

Intervention	Impact on Repeat Sequences	Impact on Patient Call- Backs
Standard MRI Pads	18% required at least one sequence to be repeated	8% required the entire procedure to be repeated
Viscoelastic Comfort Pads	8% required one sequence to be repeated (56% decrease)	4% required repetition of the entire exam (50% decrease)

Data from a study on the impact of patient comfort systems on MRI scans.[15]

#### **Step 3: Optimize MRI Acquisition Parameters**

Several sequence parameters can be adjusted to minimize the impact of motion.

- Faster Imaging Sequences: Shorter acquisition times reduce the window for motion to occur.
   [16] Consider using ultra-fast sequences like Echo-Planar Imaging (EPI), HASTE, or
   TrueFISP, especially for body regions prone to motion.[8][12]
- Signal Averaging (NEX/NSA): Increasing the number of signal averages can reduce random motion artifacts and improve the signal-to-noise ratio, but at the cost of longer scan times.
   [12]



- Swap Phase and Frequency Encoding: This can shift the direction of motion artifacts, which
  may be useful if they are obscuring a specific area of interest.[12]
- Radial K-Space Sampling: Techniques like BLADE/PROPELLER are less sensitive to motion than conventional Cartesian sampling.[8]

## Experimental Protocol: Example of a Motion-Robust Abdominal MRI

For dynamic contrast-enhanced imaging of the abdomen with **Gadopiclenol**, a motion-robust protocol could include:

- Patient Preparation: Instruct the patient on breath-holding techniques and ensure they are comfortable.
- Pre-Contrast Imaging: Acquire T1-weighted images using a fast gradient-echo sequence.
- Gadopiclenol Administration: Inject Gadopiclenol at the recommended dose of 0.05 mmol/kg.[6]
- Dynamic Post-Contrast Imaging: Acquire multiple phases (arterial, portal venous, and delayed) using a 3D gradient-recalled echo fat-suppressed T1-weighted sequence with breath-holding for each phase.[2]

#### **Step 4: Utilize Advanced Motion Correction Techniques**

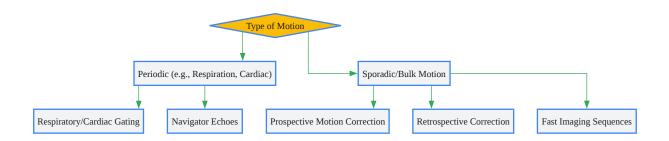
When motion is unavoidable, several techniques can be employed to correct for it.

- Prospective Motion Correction (PMC): This real-time technique uses tracking systems (e.g., navigators, optical tracking) to detect motion and adjust the MRI acquisition parameters accordingly.[17][18]
- Retrospective Motion Correction: These methods are applied after the data has been
  acquired to correct for motion artifacts in the reconstructed images.[17] This can involve
  algorithms and, more recently, artificial intelligence to identify and remove artifacts.[18]



- Navigator Echoes: These are used to track physiological motion, such as breathing, and can trigger data acquisition only when the anatomy is in a specific position.[13][19]
- Spatial Saturation Pulses: These can be used to null the signal from moving tissues outside the area of interest, such as the anterior abdominal wall during spine imaging.[8][12]
- Fat Suppression: Suppressing the signal from subcutaneous fat can reduce motion artifacts, as this tissue is prone to movement.[8][12]

#### **Signaling Pathway for Motion Correction Choices**



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Caption: Decision pathway for motion correction techniques.

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